![molecular formula C11H13NS2 B594685 Bis(3-methylthiophen-2-yl)methanamine CAS No. 1250318-70-7](/img/structure/B594685.png)
Bis(3-methylthiophen-2-yl)methanamine
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Description
“Bis(3-methylthiophen-2-yl)methanamine” is a chemical compound with the molecular formula C11H13NS2 . It is also known as “C,C-Bis-(3-methyl-thiophen-2-yl)-methylamine” and "2-Thiophenemethanamine, 3-methyl-α-(3-methyl-2-thienyl)" .
Synthesis Analysis
The synthesis of compounds similar to “Bis(3-methylthiophen-2-yl)methanamine” has been reported in the literature. For example, a study described the synthesis of a new series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure as potential anticonvulsant and antinociceptive agents . Another study reported a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent .Molecular Structure Analysis
The molecular structure of “Bis(3-methylthiophen-2-yl)methanamine” consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 sulfur atoms . The molecular weight of the compound is 223.36 .Mechanism of Action
Future Directions
The future directions for research on “Bis(3-methylthiophen-2-yl)methanamine” and similar compounds could involve further exploration of their potential therapeutic applications. For example, compounds with thiophene rings have been found to possess a wide range of therapeutic properties, attracting great interest in both industry and academia . Additionally, the use of such compounds in the development of flexible solar cells has been explored .
properties
IUPAC Name |
bis(3-methylthiophen-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS2/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6,9H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTQCIXKVNNLBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=C(C=CS2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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